N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H30N4O8S and its molecular weight is 498.55. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Synthesis
The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . They exhibit significant biological activities. Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin . The compound can be used in the enzymatic synthesis of these chiral motifs .
Antibacterial Agents
The compound can be used in the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides . These derivatives have been found to be potent antibacterial agents .
Enzyme Inhibitors
The synthesized derivatives of the compound have shown moderate inhibitory activity against lipoxygenase enzyme . This makes them potential candidates for the development of new enzyme inhibitors .
Antihypertensive Properties
Some derivatives of 1,4-benzodioxanes, which can be synthesized from the compound, have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Serotonin Receptor Affinity
Some compounds synthesized from the compound have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Antihepatotoxic Activities
The natural product flavolignan silybin, found in Silybum marianum Gaertn, is recognized for its antihepatotoxic activities . It contains a chiral 2,3-dihydro-1,4-benzodioxane ring motif, which can be synthesized from the compound .
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O8S/c26-20(22-4-6-24-7-10-30-11-8-24)21(27)23-15-19-25(5-1-9-33-19)34(28,29)16-2-3-17-18(14-16)32-13-12-31-17/h2-3,14,19H,1,4-13,15H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKGTRPKBNYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.